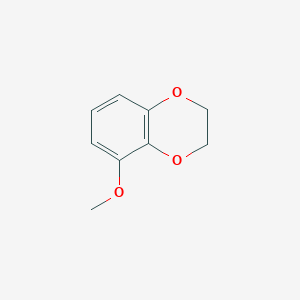
2,3-Dihydro-5-methoxy-1,4-benzodioxin
Descripción general
Descripción
2,3-Dihydro-5-methoxy-1,4-benzodioxin is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Chemistry
2,3-Dihydro-5-methoxy-1,4-benzodioxin is utilized in analytical chemistry for separation and purification processes. It can be effectively analyzed using high-performance liquid chromatography (HPLC) techniques. A notable method involves using a Newcrom R1 HPLC column under specific conditions to isolate impurities and analyze pharmacokinetics .
Biological Studies
The compound has been investigated for its interactions with biological systems, particularly regarding enzyme inhibition and receptor binding. Research indicates that it may exhibit:
- Antioxidant Activity : The compound effectively scavenges free radicals, reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : It inhibits inflammatory mediators such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate moderate antibacterial activity against strains like Escherichia coli and Staphylococcus aureus.
Pharmacology
In the realm of pharmacology, this compound shows promise as a therapeutic agent for various conditions:
- Neurological Disorders : Its interaction with serotonin receptors suggests potential benefits in mood regulation and anxiety treatment.
- Bacterial Infections : The compound's antibacterial properties open avenues for developing new antimicrobial agents.
Study 1: Antioxidant Potential
A study demonstrated that derivatives of benzodioxin significantly reduced lipid peroxidation in vitro. The compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid, indicating its potential as an antioxidant agent.
Study 2: Anti-inflammatory Activity
In an animal model of arthritis, administration of the compound resulted in significant reductions in paw swelling and joint inflammation compared to controls. Histopathological analysis revealed decreased infiltration of inflammatory cells.
Study 3: Antimicrobial Efficacy
Testing against clinical isolates showed that the compound had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against gram-positive bacteria. These findings suggest its potential development into a novel antimicrobial agent.
Propiedades
Número CAS |
1710-55-0 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
5-methoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H10O3/c1-10-7-3-2-4-8-9(7)12-6-5-11-8/h2-4H,5-6H2,1H3 |
Clave InChI |
DLMVOXMRGJFYOC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OCCO2 |
SMILES canónico |
COC1=CC=CC2=C1OCCO2 |
Key on ui other cas no. |
1710-55-0 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













